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Compound of Interest

Compound Name: H-2-Nal-OH

Cat. No.: B556735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(2-naphthyl)-L-alanine

(H-2-Nal-OH), a non-proteinogenic amino acid crucial for various research and drug

development applications. This document details its commercial availability, key properties, and

its significant role in the synthesis of bioactive peptides, with a particular focus on the CXCR4

antagonist T140.

Commercial Availability and Supplier Specifications
H-2-Nal-OH and its widely used N-α-Fmoc-protected form (Fmoc-2-Nal-OH) are readily

available from several commercial suppliers. These compounds are primarily intended for

research use in peptide synthesis and other biochemical applications. Below is a summary of

typical product specifications from various vendors.
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Supplier
Product
Name(s)

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity Notes

MedchemE

xpress

H-2-Nal-

OH, Fmoc-

2-Nal-OH

58438-03-

2 (H-2-Nal-

OH),

112883-

43-9

(Fmoc-2-

Nal-OH)

C₁₃H₁₃NO₂

(H-2-Nal-

OH),

C₂₈H₂₃NO₄

(Fmoc-2-

Nal-OH)

215.25 (H-

2-Nal-OH),

437.49

(Fmoc-2-

Nal-OH)

Not

specified

Alanine

derivative

for

research

use.

ChemBK

H-2-Nal-

OH, 3-(2-

Naphthyl)-

L-alanine

58438-03-

2
C₁₃H₁₃NO₂ 215.25

Not

specified

White

crystalline

solid,

slightly

soluble in

water.

Aapptec

H-2-Nal-

OH, 3-(2-

Naphthyl)-

L-alanine

58438-03-

2
C₁₃H₁₃NO₂ 215.25

Not

specified

Can be

used as an

analog of

Phe or Trp.

Sigma-

Aldrich

Fmoc-2-

Nal-OH

112883-

43-9
C₂₈H₂₃NO₄ 437.49

≥98.0%

(HPLC)

For peptide

synthesis.

Tokyo

Chemical

Industry

Fmoc-2-

Nal-OH

112883-

43-9
C₂₈H₂₃NO₄ 437.49

>98.0%

(HPLC)

Refrigerate

d storage

recommen

ded.

Bachem
Fmoc-2-

Nal-OH

112883-

43-9
C₂₈H₂₃NO₄ 437.49 ≥99.0%

Available in

various

pack sizes.

Physicochemical Properties
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The incorporation of the bulky, hydrophobic naphthyl group imparts unique properties to

peptides, influencing their conformation, stability, and receptor-binding affinity.

Property Value Source

Appearance
White to off-white crystalline

powder
ChemBK

Melting Point ~240 °C (decomposes) ChemBK

Solubility
Slightly soluble in water;

soluble in 1 M NaOH
ChemBK

Storage
2-8°C for short-term; -20°C for

long-term
Sigma-Aldrich

Application in Peptide Synthesis: The Case of T140
The primary application of H-2-Nal-OH in research is its incorporation as an unnatural amino

acid into peptides using Solid-Phase Peptide Synthesis (SPPS), most commonly with Fmoc

chemistry. The 2-naphthylalanine residue is significantly more hydrophobic than phenylalanine

and tryptophan, which can lead to enhanced binding interactions with protein targets.

A prominent example of a peptide containing 2-naphthylalanine is T140, a potent and specific

antagonist of the CXCR4 receptor.[1] T140 and its analogs are valuable research tools for

studying CXCR4-mediated signaling and have potential therapeutic applications in HIV-1 entry

inhibition and cancer metastasis.[2] The L-3-(2-naphthyl)alanine at position 3 of T140 is critical

for its high anti-HIV activity.[1][3]

Experimental Protocol: Solid-Phase Synthesis of T140
This protocol outlines the manual synthesis of T140 (H-Arg-Arg-Nal-Cys-Tyr-Arg-Lys-DLys-Pro-

Tyr-Arg-Cit-Cys-Arg-NH₂) using Fmoc-based SPPS on Rink Amide resin.

Materials:

Fmoc-Rink Amide resin

Fmoc-protected amino acids (including Fmoc-L-2-Nal-OH and Fmoc-Cit-OH)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

HPLC purification system with a C18 column

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

then for a further 15 minutes to remove the Fmoc protecting group from the resin. Wash the

resin thoroughly with DMF.

Amino Acid Coupling:

Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with

HBTU, HOBt, and DIPEA in DMF.

Add the activated amino acid solution to the deprotected resin and allow the coupling

reaction to proceed for 2 hours.

Monitor the completion of the coupling reaction using a Kaiser test.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each

subsequent amino acid in the T140 sequence, including Fmoc-2-Nal-OH at the desired

position.
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Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Side-Chain Deprotection:

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

Treat the dried resin with the cleavage cocktail for 3 hours at room temperature to cleave

the peptide from the resin and remove the acid-labile side-chain protecting groups.

Peptide Precipitation and Purification:

Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purify the crude peptide by reverse-phase HPLC on a C18 column using a

water/acetonitrile gradient containing 0.1% TFA.

Collect the fractions containing the pure peptide and confirm its identity and purity by mass

spectrometry and analytical HPLC.

Lyophilize the pure fractions to obtain the final T140 peptide as a white powder.

Experimental Workflow Diagram

Fmoc-Rink Amide Resin Swell in DMF Fmoc Deprotection
(20% Piperidine/DMF)

Amino Acid Coupling
(Fmoc-AA-OH, HBTU/HOBt, DIPEA)

Wash
(DMF, DCM)

Repeat for all
Amino Acids

(including Fmoc-2-Nal-OH)
Final Fmoc DeprotectionAfter last AA Cleavage & Side-Chain

Deprotection (TFA Cocktail)
Precipitate in
Cold Ether RP-HPLC Purification Characterization

(MS, Analytical HPLC) Lyophilization Pure T140 Peptide
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Fmoc-based solid-phase peptide synthesis workflow for T140.

Role in Signaling Pathways: CXCR4 Antagonism
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H-2-Nal-OH itself is not known to directly modulate signaling pathways. Its significance lies in

its incorporation into peptides that can then interact with specific biological targets. In the case

of T140, the peptide acts as a potent and selective antagonist of the C-X-C chemokine receptor

type 4 (CXCR4).[1]

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12

(also known as SDF-1), activates several downstream signaling cascades. These pathways are

crucial for cell migration, proliferation, and survival.[4][5][6] Dysregulation of the

CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1

infection.[2]

T140, by binding to CXCR4, prevents the binding of CXCL12 and subsequent receptor

activation. This blockade inhibits the downstream signaling pathways, thereby preventing the

biological effects mediated by CXCR4. The 2-naphthylalanine residue in T140 plays a key role

in its high-affinity binding to the receptor.[3]

CXCR4 Signaling Pathway Diagram
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Simplified CXCR4 signaling pathway and the inhibitory action of T140.
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Conclusion
H-2-Nal-OH is a valuable synthetic amino acid for researchers in peptide chemistry and drug

development. Its incorporation into peptides can significantly enhance their biological activity,

as exemplified by the CXCR4 antagonist T140. This guide provides a foundational

understanding of its properties, commercial availability, and a practical framework for its

application in the synthesis of bioactive peptides for the investigation of critical signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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